molecular formula C7H4BrNO B1268615 3-Bromofuro[3,2-c]pyridine CAS No. 92404-70-1

3-Bromofuro[3,2-c]pyridine

Cat. No.: B1268615
CAS No.: 92404-70-1
M. Wt: 198.02 g/mol
InChI Key: NGAUYIAIKJKRLN-UHFFFAOYSA-N
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Description

3-Bromofuro[3,2-c]pyridine is a heterocyclic compound that contains both furan and pyridine rings It is characterized by the presence of a bromine atom at the third position of the furo[3,2-c]pyridine structure

Preparation Methods

The synthesis of 3-Bromofuro[3,2-c]pyridine typically involves the bromination of furo[3,2-c]pyridine. One common method includes the reaction of furo[3,2-c]pyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

3-Bromofuro[3,2-c]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents for these reactions include organometallic compounds and amines.

    Oxidation Reactions: The furan ring can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form different reduced products, depending on the reagents and conditions used.

Major products formed from these reactions include substituted furo[3,2-c]pyridines and their oxidized or reduced derivatives.

Scientific Research Applications

3-Bromofuro[3,2-c]pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromofuro[3,2-c]pyridine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, leading to its observed biological effects. The presence of the bromine atom and the heterocyclic structure allows it to form specific interactions with these targets, influencing their activity and function.

Comparison with Similar Compounds

3-Bromofuro[3,2-c]pyridine can be compared with other similar compounds such as:

    Furo[2,3-c]pyridine: Another isomer with different substitution patterns and potentially different reactivity and applications.

    Furo[3,2-b]pyridine: Similar in structure but with variations in the position of the nitrogen and oxygen atoms, leading to different chemical properties.

    Benzofuran: Lacks the nitrogen atom present in furo[3,2-c]pyridine, resulting in different chemical behavior and applications.

Properties

IUPAC Name

3-bromofuro[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO/c8-6-4-10-7-1-2-9-3-5(6)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGAUYIAIKJKRLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1OC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00348914
Record name furo[3,2-c]pyridine, 3-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92404-70-1
Record name furo[3,2-c]pyridine, 3-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromofuro[3,2-c]pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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